3-Oxo-2,3,4,5-tetrahydro-1H-imidazo[1,2-a]pyridin-4-ium chloride
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Overview
Description
3-Oxo-2,3,4,5-tetrahydro-1H-imidazo[1,2-a]pyridin-4-ium chloride: is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse pharmacological and biological activities, including anti-inflammatory, antiviral, antifungal, anticancer, and anxiolytic properties . The imidazo[1,2-a]pyridine skeleton is a crucial structure in many drugs and biologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-2,3,4,5-tetrahydro-1H-imidazo[1,2-a]pyridin-4-ium chloride typically involves multicomponent reactions (MCRs). These reactions are highly efficient and allow for the rapid generation of functionalized molecules in a single step with high atom economy . One common method involves the use of cyanoacetohydrazide, 4-nitroacetophenone, 4-chlorobenzaldehyde, 1,1-bis(methylthio)-2-nitroethylene, and ethylenediamine in a mixture of water and ethanol .
Industrial Production Methods: Industrial production methods for this compound often utilize environmentally benign solvents and operational simplicity. The catalyst-free approach is highlighted by its easily available starting materials, clean reaction profile, and tolerance of a wide variety of functional groups .
Chemical Reactions Analysis
Types of Reactions: 3-Oxo-2,3,4,5-tetrahydro-1H-imidazo[1,2-a]pyridin-4-ium chloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide and potassium carbonate
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazo[1,2-a]pyridine derivatives with various functional groups .
Scientific Research Applications
Chemistry: In chemistry, 3-Oxo-2,3,4,5-tetrahydro-1H-imidazo[1,2-a]pyridin-4-ium chloride is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: This compound has shown promise in biological and medicinal research due to its pharmacological properties. It has been studied for its potential as an anticancer agent, antiviral agent, and anti-inflammatory agent . Its ability to interact with biological targets makes it a valuable compound in drug discovery and development .
Industry: In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical reactions. Its stability and reactivity make it suitable for a wide range of industrial applications .
Mechanism of Action
The mechanism of action of 3-Oxo-2,3,4,5-tetrahydro-1H-imidazo[1,2-a]pyridin-4-ium chloride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its pharmacological effects . For example, it may inhibit cyclooxygenase enzymes, reducing inflammation and pain . Additionally, it can interact with DNA and proteins, affecting cellular processes and leading to its anticancer properties .
Comparison with Similar Compounds
- Imidazo[1,2-a]pyridine-6-carbohydrazide
- Pyrido[1,2-a]pyrimidine-7-carbohydrazide
- Benzo[4,5]imidazo[1,2-a]pyrimidine derivatives
Comparison: Compared to these similar compounds, 3-Oxo-2,3,4,5-tetrahydro-1H-imidazo[1,2-a]pyridin-4-ium chloride is unique due to its specific structure and the presence of the chloride ion. This structural difference can lead to variations in its reactivity, stability, and biological activity . For instance, while imidazo[1,2-a]pyridine derivatives are known for their broad spectrum of pharmacological activities, the chloride ion in this compound may enhance its solubility and bioavailability .
Properties
Molecular Formula |
C7H9ClN2O |
---|---|
Molecular Weight |
172.61 g/mol |
IUPAC Name |
1,2,4,5-tetrahydroimidazo[1,2-a]pyridin-4-ium-3-one;chloride |
InChI |
InChI=1S/C7H8N2O.ClH/c10-7-5-8-6-3-1-2-4-9(6)7;/h1-3,8H,4-5H2;1H |
InChI Key |
KQNUDGXMTNFPMH-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC=C2[NH+]1C(=O)CN2.[Cl-] |
Origin of Product |
United States |
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